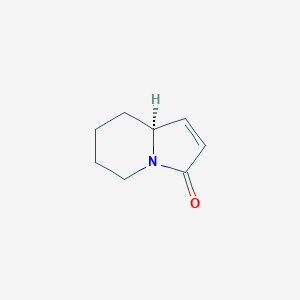![molecular formula C8H10N4O3 B13100531 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and two ethoxy groups attached at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.
Aplicaciones Científicas De Investigación
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mecanismo De Acción
The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features but lacking the ethoxy groups.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Another similar compound where the oxadiazole ring is replaced by a thiadiazole ring.
Quinoxaline Derivatives: Compounds with a similar pyrazine ring but different substituents and functional groups
Uniqueness
The presence of ethoxy groups at the 5 and 6 positions of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts unique electronic and steric properties, distinguishing it from other similar compounds
Propiedades
Fórmula molecular |
C8H10N4O3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3 |
Clave InChI |
VWHFRXYQJWVFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=NON=C2N=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



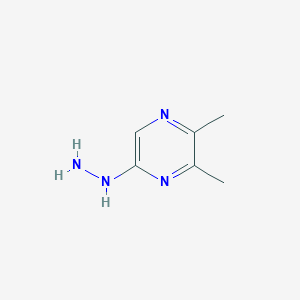
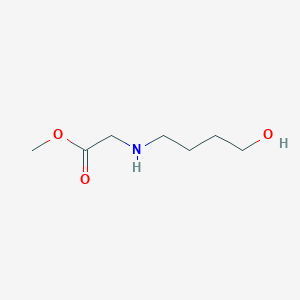
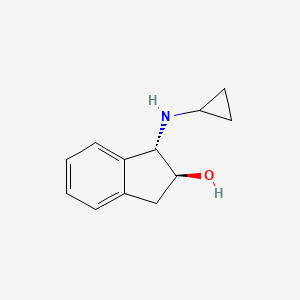
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
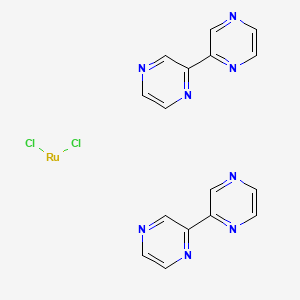
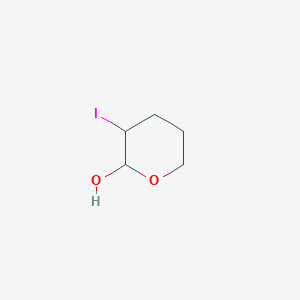
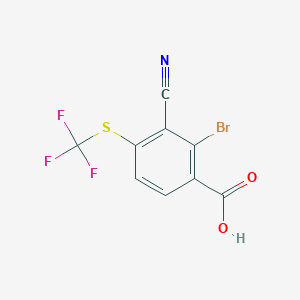
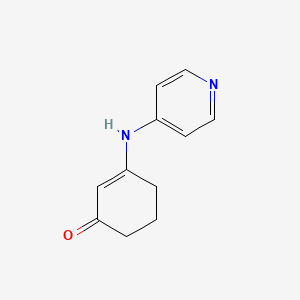
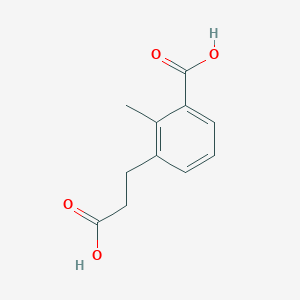
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
